Welcome to the BenchChem Online Store!
molecular formula C10H6ClN3 B1600370 4-Chloroimidazo[1,2-a]quinoxaline CAS No. 191349-69-6

4-Chloroimidazo[1,2-a]quinoxaline

Cat. No. B1600370
M. Wt: 203.63 g/mol
InChI Key: RYNAIJUDTQWFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729082B2

Procedure details

To a stirred suspension of 2-amino-3-chloroquinoxaline (25.5 g, 141.8 mmol) in water/THF 1:1 (500 mL), at rt was added 2-bromo-1,1-diethoxyethane (83.8 g, 425.4 mmol) in one portion. After stirring at rt for 1 h, the mixture was heated to reflux for 3 h under stirring and then stirred for an additional 15 h at rt. The pH value of the mixture was adjusted to pH 8 by addition of solid sodium carbonate and the mixture was subsequently extracted with ethyl acetate (3×500 mL) and the combined organic extracts were dried with sodium sulfate. Removal of the solvent yields 4-chloro-imidazo[1,2-a]quinoxaline as an orange-white solid (63 g, 93%): 1H-NMR (300 MHz, d6-DMS): δ=9.05 (d, 1H), 8.51 (dd, 1H), 8.1 (dd, 1H), 7.99 (d, 1H), 7.89 (td, 1H), 7.76 (td, 1H) ppm. UPLC-MS: RT=0.88 min; m/z 204.6 [MH+]; required MW=203.6.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:14][CH:15](OCC)OCC.C(=O)([O-])[O-].[Na+].[Na+]>O.C1COCC1>[Cl:12][C:11]1[C:2]2[N:3]([CH:14]=[CH:15][N:1]=2)[C:4]2[C:9]([N:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
NC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O.C1CCOC1
Step Two
Name
Quantity
83.8 g
Type
reactant
Smiles
BrCC(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
stirred for an additional 15 h at rt
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was subsequently extracted with ethyl acetate (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 218.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.